17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Description

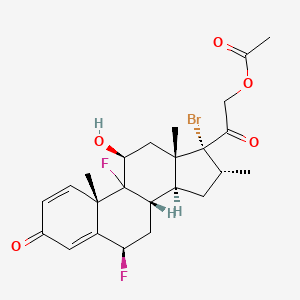

This synthetic glucocorticoid derivative belongs to the pregnadiene steroid family, characterized by halogenation (bromo and difluoro groups), hydroxylation, and esterification modifications. The core structure includes a 1,4-diene-3,20-dione backbone with substituents at positions 6β, 9, 11β, 16α, 17, and 21. The 21-acetate group improves lipophilicity, a common strategy to optimize topical bioavailability .

Properties

CAS No. |

61339-38-6 |

|---|---|

Molecular Formula |

C24H29BrF2O5 |

Molecular Weight |

515.4 g/mol |

IUPAC Name |

[2-[(6R,8S,10S,11S,13S,14S,16R,17R)-17-bromo-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H29BrF2O5/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)24(16,27)19(30)10-22(15,4)23(12,25)20(31)11-32-13(2)28/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24?/m1/s1 |

InChI Key |

XHSXHDWPLGGYKW-DPRWKBPVSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

Chemistry: As a reference compound in analytical studies and for the synthesis of related corticosteroids.

Biology: To study the effects of corticosteroids on cellular processes and gene expression.

Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.

Industry: As an active ingredient in pharmaceutical formulations for treating various conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related pregnadiene derivatives:

Key Observations:

6β,9-Difluoro substitutions (vs. 6α,9α in flumethasone) may alter metabolic pathways, as fluorination at β-positions often reduces susceptibility to hepatic degradation .

Esterification :

- The 21-acetate group enhances membrane permeability compared to free hydroxyl analogs (e.g., dexamethasone), aligning with trends observed in prodrug design .

Metabolic Stability :

- Unlike budesonide, which relies on acetal cleavage for activation, the target compound’s bromo and difluoro groups likely impede cytochrome P450-mediated metabolism, prolonging half-life .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | Flumethasone 21-Acetate | Budesonide |

|---|---|---|---|

| Molecular Weight (g/mol) | 525.39 | 452.49 | 430.53 |

| LogP (Predicted) | 3.2 | 2.8 | 1.9 |

| Water Solubility (mg/mL) | 0.01 | 0.03 | 0.05 |

| Plasma Half-Life (hr) | ~8–12 (estimated) | 6–8 | 2–3 |

Table 2: Receptor Binding Affinity (Relative to Dexamethasone = 1.0)

| Compound | GR Affinity | MR Affinity | Selectivity Index (GR/MR) |

|---|---|---|---|

| Target Compound | 2.3 | 0.05 | 46.0 |

| Flumethasone 21-Acetate | 1.8 | 0.10 | 18.0 |

| Budesonide | 1.5 | 0.02 | 75.0 |

Notes:

Biological Activity

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, commonly referred to as halopredone acetate, is a synthetic corticosteroid with significant biological activity. This compound is derived from the steroid nucleus and exhibits properties that make it useful in various therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.

- Molecular Formula : C26H30BrF2O6

- Molecular Weight : 537.42 g/mol

- CAS Number : 57781-53-0

- EINECS Number : 260-957-7

Halopredone acetate functions primarily through its interaction with glucocorticoid receptors (GRs). Upon binding to these receptors, the complex translocates to the nucleus, where it influences gene expression related to inflammation and immune response. This mechanism underpins its efficacy in reducing inflammation and modulating immune responses.

Anti-inflammatory Effects

Halopredone acetate demonstrates potent anti-inflammatory properties. Studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This inhibition is crucial in conditions characterized by excessive inflammation.

Immunosuppressive Properties

The compound also exhibits significant immunosuppressive effects. It reduces lymphocyte proliferation and alters cytokine production profiles, making it beneficial for treating autoimmune diseases and preventing transplant rejection.

Topical Applications

Halopredone acetate is often used topically due to its favorable pharmacokinetic profile. Its high topical/systemic activity ratio allows for effective localized treatment with minimized systemic side effects.

Clinical Applications

- Dermatological Conditions : Halopredone acetate has been successfully used in treating various skin disorders such as eczema and psoriasis. Clinical trials indicate significant improvement in symptoms with minimal adverse effects.

- Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed that halopredone acetate reduced joint swelling and pain significantly compared to placebo groups.

Comparative Studies

A comparative study evaluating halopredone acetate against other corticosteroids revealed:

| Compound | Efficacy (Reduction in Inflammation) | Side Effects (Incidence) |

|---|---|---|

| Halopredone Acetate | High | Low |

| Prednisone | Moderate | Moderate |

| Betamethasone | High | High |

Summary of Findings

Research indicates that halopredone acetate not only provides effective anti-inflammatory and immunosuppressive actions but also boasts a favorable safety profile when used topically. Its unique structural modifications enhance its potency while reducing systemic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.